molecular formula C18H16N2O4 B15074766 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate CAS No. 59741-06-9

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate

Cat. No.: B15074766
CAS No.: 59741-06-9
M. Wt: 324.3 g/mol
InChI Key: XBOSJWMCVPRIIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:

8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate\text{8-Hydroxyquinoline} + \text{2,4-Dimethoxyphenyl isocyanate} \rightarrow \text{this compound} 8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate→8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the quinoline ring, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate can be compared with other quinolinyl carbamates, such as:

Properties

CAS No.

59741-06-9

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

quinolin-8-yl N-(2,4-dimethoxyphenyl)carbamate

InChI

InChI=1S/C18H16N2O4/c1-22-13-8-9-14(16(11-13)23-2)20-18(21)24-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3,(H,20,21)

InChI Key

XBOSJWMCVPRIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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